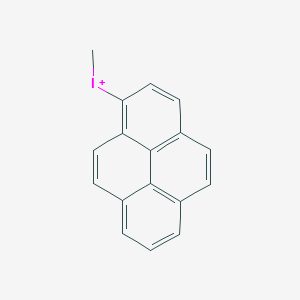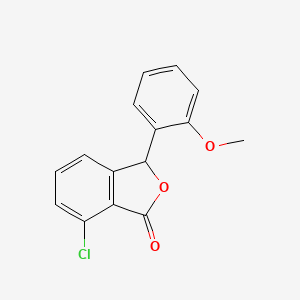
7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one typically involves the reaction of 2-methoxyphenyl derivatives with chloro-substituted benzofuran precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the use of palladium catalysts in a Suzuki coupling reaction can be employed to synthesize this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can also be considered for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzofurans, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Chloro-3-(2-methoxyethoxy)methyl-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine
- 3-Chloro-2-methylaniline
Uniqueness
7-Chloro-3-(2-methoxyphenyl)-2-benzofuran-1(3H)-one is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
146516-74-7 |
|---|---|
Formule moléculaire |
C15H11ClO3 |
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
7-chloro-3-(2-methoxyphenyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H11ClO3/c1-18-12-8-3-2-5-9(12)14-10-6-4-7-11(16)13(10)15(17)19-14/h2-8,14H,1H3 |
Clé InChI |
MZNBSYKMMDDXCR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2C3=C(C(=CC=C3)Cl)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,4-Dichlorophenoxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B12554258.png)
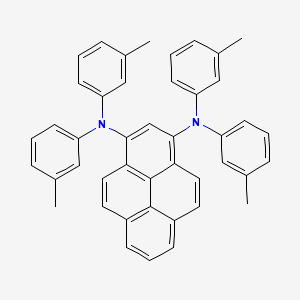
![Benzoic acid, 4-[(dimethylamino)carbonyl]-, ethyl ester](/img/structure/B12554267.png)
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-propylpyrimidine](/img/structure/B12554272.png)
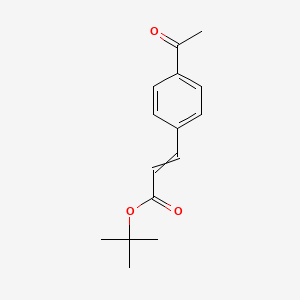
![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)


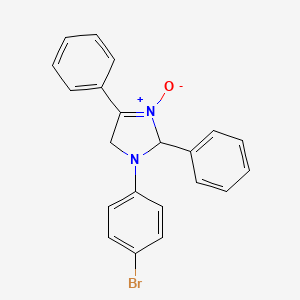
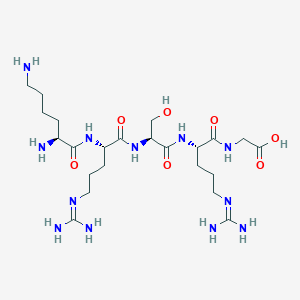
![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)


